N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide
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Overview
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide is a synthetic compound that features both indole and purine moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The indole ring is a common scaffold in many natural products and pharmaceuticals, while the purine ring is a fundamental component of nucleotides, which are essential for DNA and RNA synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The purine moiety can be introduced through nucleophilic substitution reactions involving halogenated purines and appropriate amines .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group on the indole ring can be reduced to an amine.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring typically yields indole-2,3-dione derivatives, while reduction of the nitro group results in the corresponding amine.
Scientific Research Applications
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used to investigate the role of indole and purine derivatives in biological systems, including their interactions with proteins and nucleic acids.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide involves its interaction with specific molecular targets. The indole and purine moieties can bind to various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain kinases by competing with ATP for binding to the active site, thereby blocking signal transduction pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide
- N-[2-(5-bromo-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide
- N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide
Uniqueness
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide is unique due to the presence of the fluorine atom on the indole ring, which can significantly alter its chemical and biological properties. Fluorine can enhance the compound’s metabolic stability, increase its binding affinity to target proteins, and improve its overall pharmacokinetic profile.
Properties
Molecular Formula |
C18H18FN7O |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide |
InChI |
InChI=1S/C18H18FN7O/c19-12-1-2-14-13(7-12)11(8-22-14)3-5-20-15(27)4-6-21-17-16-18(24-9-23-16)26-10-25-17/h1-2,7-10,22H,3-6H2,(H,20,27)(H2,21,23,24,25,26) |
InChI Key |
UCDVACVFNFMBPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCNC(=O)CCNC3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
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